Copper(I) trifluoromethanesulfonate benzene complex

Overview

Description

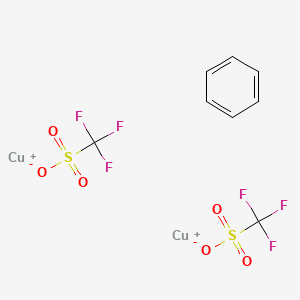

Copper(I) trifluoromethanesulfonate benzene complex, often denoted as [Cu(OTf)]₂·C₆H₆ (OTf = trifluoromethanesulfonate), is a highly reactive coordination compound. Its molecular formula is [CuOSO₂CF₃]₂·C₆H₆, with a molecular weight of 503.33 g/mol (CAS: 37234-97-2; alternative CAS: 42152-46-5) . The compound is synthesized by reacting copper(I) oxide with trifluoromethanesulfonic anhydride in benzene, forming a white crystalline, air-sensitive complex . Key properties include:

- Structure: A dimeric copper(I) center bridged by trifluoromethanesulfonate ligands, with benzene acting as a coordinating solvent .

- Reactivity: Acts as a thiophilic Lewis acid, facilitating sulfur-coordination in reactions such as vinyl sulfide synthesis from thioacetals (yields up to 91%) .

- Catalytic Applications: Used in enantioselective Friedel–Crafts alkylation of indoles, achieving up to 85% enantioselectivity when paired with chiral aziridine-phosphine ligands .

- Handling: Air- and moisture-sensitive; requires storage under inert atmospheres (argon) and protection from light .

Preparation Methods

Traditional Reflux Synthesis Using Copper(I) Oxide and Triflic Anhydride

The most documented preparation route involves the reaction of copper(I) oxide (CuO) with triflic anhydride ((CFSO)O) in benzene under reflux conditions. This method, developed in the 1970s, proceeds via nucleophilic substitution where the oxide acts as a base to deprotonate triflic anhydride, forming the copper(I) triflate intermediate. Benzene coordinates to the copper center, stabilizing the complex .

Reaction Conditions and Stoichiometry

A molar ratio of 1:2 for CuO to triflic anhydride is typically employed, with benzene serving as both solvent and ligand. Reflux temperatures (80–100°C) are maintained for 12–24 hours to ensure complete conversion . However, side reactions, such as oxidation of Cu(I) to Cu(II), necessitate strict anaerobic conditions. The product precipitates as a gray-to-pink powder, which is isolated via filtration and dried under vacuum .

Limitations and Purification Challenges

Despite high yields (70–85%), this method faces criticism for incomplete conversion due to equilibrium limitations. Residual triflic anhydride and byproducts like Cu(II) species often require tedious purification steps, including recrystallization from dry benzene . Additionally, triflic anhydride’s sensitivity to moisture and oxygen complicates handling, increasing production costs .

Electrochemical Synthesis via Sacrificial Copper Anodes

Recent advances in electrosynthesis offer a scalable and cost-effective alternative. This method utilizes a galvanostatic cell with copper electrodes immersed in acetonitrile containing triflic acid (CFSOH). At the anode, copper oxidizes to Cu(I), which reacts with triflate anions generated at the cathode .

Batch vs. Continuous Flow Electrolysis

In batch mode , a current density of 10 mA/cm achieves 95% yield within 2 hours at 25°C. The reaction is monitored by coulometry, with 1.5 Faradays per mole of product required for complete conversion . Continuous flow systems enhance efficiency by reducing the interelectrode gap, achieving comparable yields in 9.5 minutes residence time. This approach minimizes side reactions and enables on-demand production, critical for the complex’s moisture-sensitive nature .

Table 1: Electrochemical Synthesis Parameters

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Current Density | 10 mA/cm | 15 mA/cm |

| Temperature | 25°C | 30°C |

| Yield | 95% | 93% |

| Time | 2 hours | 9.5 minutes |

Advantages Over Traditional Methods

Electrochemical synthesis eliminates hazardous reagents like triflic anhydride and operates under mild conditions. The absence of Cu(II) byproducts ensures higher purity (>98% by titration) , while in situ generation of the complex avoids storage-related degradation .

Direct Combination of Preformed Copper(I) Triflate with Benzene

A simplified approach involves combining pre-synthesized copper(I) trifluoromethanesulfonate (CuCFSO) with benzene in a 2:1 molar ratio. Stirring at room temperature for 6–8 hours results in ligand exchange, where benzene displaces weaker ligands (e.g., acetonitrile) from the copper center .

Source Material Considerations

This method presupposes access to pure CuCFSO, which is often synthesized via synproportionation of Cu(II) triflate and copper metal in acetonitrile . Commercial sources frequently supply the benzene complex directly, but purity varies (90–99.999%) depending on supplier .

Practical Limitations

While operationally simple, this route’s feasibility depends on the availability and cost of CuCFSO. Small-scale laboratory preparations may favor this method, but industrial applications prefer integrated synthesis to avoid intermediate handling .

Characterization and Quality Control

Post-synthesis characterization ensures compliance with application-specific standards.

Titrimetric Analysis

Copper content is quantified via potassium permanganate (KMnO) titration in acidic media, where Mn(VII) oxidizes Cu(I) to Cu(II). A 90–98% purity range is typical, with higher grades (>99.9%) requiring additional recrystallization .

Spectroscopic and Thermal Data

-

FT-IR : Strong bands at 1,260 cm (S=O stretch) and 1,030 cm (C-F stretch) confirm triflate coordination .

-

X-ray Diffraction : Monoclinic crystal structure with benzene ligands in a η-binding mode .

Comparative Evaluation of Synthesis Routes

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Traditional Reflux | 70–85% | 90–95% | Moderate | High |

| Electrochemical | 93–95% | 98–99% | High | Low |

| Direct Combination | 80–90% | 90–99% | Low | Variable |

The electrochemical method emerges as superior for large-scale production due to its efficiency and environmental benefits. Traditional reflux remains relevant for small batches where reagent costs are negligible, while direct combination suits laboratories with existing copper(I) triflate supplies.

Chemical Reactions Analysis

Types of Reactions

Copper(I) trifluoromethanesulfonate benzene complex is known to undergo various types of reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

Substitution: The benzene ligand can be substituted with other aromatic compounds.

Coordination: The copper(I) ion can coordinate with different ligands, forming new complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl benzenes, cyclic alkenes, and N-benzoyloxysulfonamides . Reactions are typically carried out under inert atmospheres and may require specific solvents and temperatures to achieve desired outcomes .

Major Products

Major products formed from reactions involving this compound include enol-esters, 2,5-disubstituted pyrrolidine derivatives, and β-alkylcarbonyls .

Scientific Research Applications

Copper(I) trifluoromethanesulfonate benzene complex has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which copper(I) trifluoromethanesulfonate benzene complex exerts its effects involves the coordination of the copper(I) ion with various ligands, facilitating catalytic reactions . The copper(I) ion acts as a Lewis acid, activating substrates and enabling transformations that would otherwise be challenging . Molecular targets include alkenes, alkynes, and other unsaturated compounds .

Comparison with Similar Compounds

Copper(I) Trifluoromethanesulfonate Toluene Complex

- Structure : [Cu(OTf)]₂·C₆H₅CH₃ (C₉H₈Cu₂F₆O₆S₂; MW: 517.37 g/mol) .

- Advantages :

- Disadvantages : Slightly lower solubility in polar solvents compared to the benzene complex .

- Key Data: Property Benzene Complex Toluene Complex Melting Point 180°C Not reported Solubility in Aprotic Solvents High in benzene High in toluene Catalytic Yield (Vinyl Sulfides) 91% 85%

Tetrakis(acetonitrile)copper(I) Triflate (CuOTf(MeCN)₄)

- Structure : [Cu(CH₃CN)₄]OTf.

- Applications : Used in ¹⁸F-trifluoromethylation of arenes. Substituting DMF with acetonitrile retains yield but causes pressure buildup in reactors .

- Comparison :

Copper(I) Oxide (Cu₂O)

- Role : Precursor for synthesizing copper(I) trifluoromethanesulfonate complexes.

- Limitations : Requires activation with trifluoromethanesulfonic anhydride, unlike pre-formed complexes .

Research Findings and Mechanistic Insights

Vinyl Sulfide Synthesis :

The benzene complex coordinates with sulfur in thioacetals, generating phenylthio-stabilized carbocations. Proton loss yields vinyl sulfides with Z-stereoselectivity (confirmed by Diels-Alder reactivity) .Substrate Yield (%) Simple thioacetals 91 β-Alkyl-substituted enals 85 Electrochemical Behavior :

Forms stable copper(I)-bismuth(III) acetylide complexes, monitored via cyclic voltammetry. Free copper(I) release correlates with current changes during azide reactions .Safety and Stability :

Biological Activity

Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf·C₆H₆), with CAS number 42152-46-5, has garnered attention in various fields, particularly in catalysis and biological applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₈H₆Cu₂F₆O₆S₂

- Molecular Weight : 503.34 g/mol

- Appearance : Grey to tan powder

- Melting Point : 160°C

- Purity : 90%+

Biological Activity Overview

Copper complexes, including Cu(I)OTf·C₆H₆, exhibit a range of biological activities due to their ability to interact with biomolecules. These interactions can lead to various biochemical effects, including enzyme inhibition, antimicrobial properties, and modulation of cellular processes.

- Catalytic Activity : Cu(I)OTf has been utilized as a catalyst in various organic reactions, which indirectly affects biological systems by facilitating the synthesis of biologically active compounds.

- Metal Ion Interaction : Copper ions can interact with proteins and nucleic acids, potentially leading to changes in structure and function. This interaction is critical in understanding the compound's biological implications.

Antimicrobial Activity

A study investigated the antimicrobial properties of copper complexes, including Cu(I)OTf. The results indicated that these complexes exhibit significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This suggests that Cu(I)OTf may serve as a potential antimicrobial agent in therapeutic applications .

Cytotoxicity Studies

Research on the cytotoxic effects of Cu(I)OTf on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The study utilized several assays to assess cell viability and apoptosis markers.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

| A549 | 25 | 60 |

These findings indicate that Cu(I)OTf can effectively induce cell death in cancer cells, highlighting its potential as an anticancer agent .

Safety and Toxicology

Despite its biological activity, safety assessments are crucial for any potential therapeutic use. The compound has been classified under hazardous materials due to its reactive nature and potential toxicity at high concentrations.

Toxicity Profile

- Signal Word : DANGER

- Hazard Statements : H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Q & A

Basic Questions

Q. What are the optimal synthesis conditions for Copper(I) trifluoromethanesulfonate benzene complex?

The complex is synthesized by reacting copper(I) oxide with trifluoromethanesulfonic anhydride in degassed benzene under argon. Key steps include:

- Refluxing the mixture until the Cu(I) oxide dissolves (3–19 hours, depending on anhydride purity).

- Filtering the hot solution under inert conditions to remove undissolved residues.

- Crystallizing the product under argon and drying it in a desiccator with phosphorus pentoxide. Yields range from 60–79%, with prolonged reaction times required for highly purified anhydride .

Q. What safety protocols are essential for handling this complex?

- PPE Requirements : Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to avoid skin contact. Use dust masks (JIS T 8151) to prevent inhalation .

- Storage : Store under inert atmosphere (argon) with desiccants (e.g., P₂O₅) to prevent moisture absorption and decomposition .

Q. How is the complex characterized post-synthesis?

- Crystallinity : White crystalline structure confirmed via X-ray diffraction (not explicitly detailed in evidence but inferred from handling notes).

- Purity : Thin-layer chromatography (TLC) with benzene-hexane (3:2) as eluent verifies absence of byproducts .

- Stability : NMR and TLC monitor isomerization or decomposition over time .

Advanced Research Questions

Q. How does solvent selection influence its catalytic performance in ¹⁸F-trifluoromethylation?

- Effective Solvents : DMF and MeCN yield comparable results (~85–91% product), but MeCN causes pressure buildup in sealed reactors, complicating automation .

- Ineffective Solvents : DMSO and THF drastically reduce yields (<20%) due to poor ligand displacement or coordination .

| Solvent | Yield (%) | Key Issue |

|---|---|---|

| DMF | 85–91 | Standard conditions |

| MeCN | ~85 | Pressure buildup |

| DMSO/THF | <20 | Poor reactivity |

Q. What mechanistic insights explain its role in thioacetal elimination reactions?

The complex facilitates thioacetal-to-vinyl sulfide conversion via:

- Coordination : Thiophilic Cu(I) binds sulfur in thioacetals.

- Heterolysis : Generates a phenylthio-stabilized carbocation, releasing Cu(I) thiophenoxide.

- Acid Neutralization : Triflic acid byproduct is neutralized with DIPEA to maintain pH stability .

Q. How do variations in trifluoromethanesulfonic anhydride purity affect synthesis reproducibility?

- Once-distilled anhydride : Accelerates reaction (3–5 hours) due to residual triflic acid acting as a catalyst.

- Twice-distilled anhydride : Requires extended reflux (up to 19 hours), highlighting the need for rigorous anhydride quality control .

Q. What strategies mitigate decomposition during catalytic applications?

- Radical Inhibitors : Additives like 3-tert-butyl-4-hydroxy-5-methylphenyl sulfide prevent radical-mediated side reactions and polymerization .

- Inert Atmosphere : Strict exclusion of moisture/O₂ preserves catalytic activity during storage and reactions .

Q. How does benzene coordination influence the complex’s reactivity compared to toluene or acetonitrile adducts?

- Benzene vs. Toluene : Benzene’s weaker coordination allows easier ligand displacement by substrates (e.g., olefins), enhancing catalytic versatility .

- Acetonitrile Adducts : Higher stability but reduced activity due to strong Cu–N bonding, limiting substrate access .

Q. Contradictions and Resolutions

Q. Why do literature reports show variability in reaction times for synthesis?

Discrepancies arise from differences in anhydride purity and trace acid content. Researchers must:

- Standardize anhydride distillation protocols.

- Monitor reaction progress via TLC or visual dissolution of Cu(I) oxide .

Q. How to resolve conflicting solvent effect data in catalysis?

Properties

IUPAC Name |

benzene;copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);;/q;;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXZWVVAAMVOJY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cu2F6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.